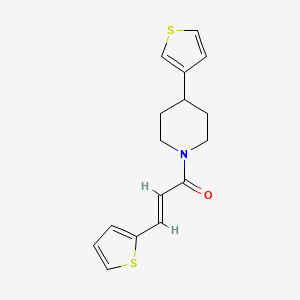

(E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one

Description

The compound "(E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one" is a chalcone derivative featuring a propenone backbone substituted with two thiophene rings: one at the α-position (thiophen-2-yl) and another attached to a piperidine ring at the β-position (thiophen-3-yl). Chalcones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties, often modulated by substituents on the aromatic rings or heterocyclic moieties .

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS2/c18-16(4-3-15-2-1-10-20-15)17-8-5-13(6-9-17)14-7-11-19-12-14/h1-4,7,10-13H,5-6,8-9H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDQUYNODAFSRE-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one, a derivative of thiophene and piperidine, has garnered attention in pharmacological research due to its potential biological activities. Thiophene derivatives are known for their diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuropharmacological effects. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that thiophene derivatives exhibit a wide array of biological activities. The following sections summarize the key findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that compounds containing thiophene rings can induce cytotoxic effects in various cancer cell lines. For instance, a related study demonstrated that thiophene derivatives exhibited significant activity against HepG2 and A549 cancer cell lines, with IC50 values indicating potent anticancer properties. The compound this compound is hypothesized to share similar mechanisms of action.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential interactions with serotonin receptors. Binding affinity studies indicate that related thiophene derivatives have shown significant binding to the 5HT1A receptor, which is crucial for various neuropharmacological effects.

| Ligand | Ki (nM) | Target Receptor |

|---|---|---|

| Compound A | 10 | 5HT1A |

| Compound B | 12 | 5HT1A |

The proposed mechanisms through which this compound exerts its biological activity include:

- Inhibition of DNA/RNA Synthesis : Similar compounds have been shown to inhibit nucleic acid synthesis, leading to apoptosis in cancer cells.

- Receptor Modulation : The potential interaction with serotonin receptors may influence neurotransmitter levels and contribute to neuropharmacological effects.

- Cell Cycle Arrest : Thiophene derivatives have been reported to induce cell cycle arrest in various cancer types.

Case Studies

Several case studies have highlighted the efficacy of thiophene-based compounds in treating various diseases:

Case Study 1: Anticancer Efficacy

A study involving a series of thiophene derivatives demonstrated their ability to inhibit proliferation in HepG2 cells through apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Neuropharmacological Activity

Research on related piperidine-thiophene compounds indicated significant anxiolytic effects in animal models, suggesting that this compound may possess similar properties.

Comparison with Similar Compounds

Structural Analogues with Thiophene Substituents

Thiophene-containing chalcones are widely studied for their electronic and steric effects. Below is a comparison with key analogs:

Key Observations :

- Thiophene at the α-position (as in the target compound and I-16) may enhance π-π stacking with biological targets, while substituents on the β-position (e.g., piperidine vs. triazole) influence solubility and steric interactions .

- Hydroxyl or amino groups (e.g., 2-hydroxyphenyl or dimethylamino) improve antibacterial activity but may reduce metabolic stability compared to the target compound’s piperidine-thiophene system .

Piperidine-Containing Chalcones

Piperidine rings are common in bioactive compounds due to their conformational flexibility and basicity.

Key Observations :

- Piperidine-linked chalcones often exhibit improved blood-brain barrier penetration compared to non-heterocyclic analogs .

- The target compound’s thiophen-3-yl on piperidine may offer unique electronic effects compared to furan or oxazole derivatives .

Antimicrobial Activity:

- Chalcones with hydroxyl groups (e.g., 2-hydroxyphenyl derivatives) show MIC values of 8–32 µg/mL against S. aureus .

- Triazole-thiophene hybrids (e.g., I-16) lack explicit activity data but structurally resemble compounds with reported cytotoxicity .

Binding Affinity (Molecular Docking):

- Piperidine-quinoline chalcones (e.g., VIIa-VIIc) exhibit binding scores of −9.89 to −10.44 kcal/mol against COVID-19 protease (6LU7) .

- The target compound’s dual thiophene system may similarly engage hydrophobic pockets in viral proteases, though experimental validation is needed.

Physicochemical Properties

Key Observations :

- The target compound’s piperidine-thiophene system balances lipophilicity (LogP ~3.5) and solubility better than chlorophenyl analogs (LogP ~4.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.